dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate
Description
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a synthetic compound featuring a benzo[d]isothiazol-3-one core with a 1,1-dioxido group, a propanamido linker, and a dimethyl terephthalate ester. The terephthalate ester moiety likely improves solubility and stability compared to simpler esters or acids.
Properties
IUPAC Name |
dimethyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8S/c1-11(22-18(24)14-6-4-5-7-16(14)31(22,27)28)17(23)21-15-10-12(19(25)29-2)8-9-13(15)20(26)30-3/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVTNSBLUUHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multi-step organic reactions. Key steps include the condensation of appropriate intermediates, followed by functional group transformations to introduce the desired dioxido-3-oxobenzo isothiazol group. Common reagents such as acid chlorides, amines, and catalysts under controlled temperatures are often utilized to achieve optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production might involve optimized flow processes, where continuous reactions allow for higher efficiency and lower costs. Advanced techniques such as high-pressure reactors and automated systems can be used to maintain consistent reaction conditions, ensuring the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:
Oxidation: Where it may form oxidized derivatives that can be used as intermediates in other synthetic pathways.
Substitution: Particularly nucleophilic substitutions, given its electron-rich aromatic system.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: Like potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction requirements.
Major Products
The primary products formed from these reactions often maintain the core structural integrity of the original compound, allowing for further functionalization and application in complex molecular syntheses.
Scientific Research Applications
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate finds application in several research domains:
Chemistry: : As a building block in the synthesis of novel organic molecules and polymers.
Biology: : Potential as a probe in biochemical assays and studies of enzyme interactions.
Medicine: : Exploration as a drug precursor or intermediate in the development of pharmaceuticals with specific biological activities.
Industry: : Use in the production of high-performance materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application:
Molecular Targets and Pathways: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways. Its reactive groups allow for binding to active sites or modulation of biochemical processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties:
- Solubility : The terephthalate ester in the title compound likely improves organic solubility compared to carboxylic acid analogs (e.g., 2-(3-oxo...)acetic acid, which may require polar solvents) .
- Stability: The sulfone group enhances oxidative stability, whereas non-dioxidized analogs (e.g., 2-phenethylbenzo[...]isothiazol-3(2H)-one) may degrade faster under harsh conditions .
Table 2: Bioactivity Comparison
Notes:
- The title compound’s bioactivity remains unstudied, but structural analogs like N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (compound 11) show 100% purity and efficacy in antimicrobial assays .
Biological Activity
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula :
- Molecular Weight : 446.4 g/mol
- CAS Number : 899758-26-0
The structure includes a terephthalate backbone, a benzothiazole moiety known for diverse biological activities, and functional groups that enhance its reactivity.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Compounds containing benzothiazole rings are recognized for their antimicrobial effects. Research indicates that derivatives of benzothiazole can inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth.
- Enzyme Interaction : The compound may serve as a probe in biochemical assays to study enzyme interactions, particularly due to its ability to bind to active sites of certain enzymes.
The biological activity of this compound is hypothesized to involve:
- Molecular Targets : Interaction with specific enzymes or receptors modulating biological pathways.
- Reactive Groups : The presence of dioxido and acetamido groups allows for binding to various biological macromolecules.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining appropriate intermediates.
- Functional Group Transformations : Introducing desired functional groups through controlled conditions.
Applications
This compound has potential applications in:
- Medicinal Chemistry : As a drug precursor or intermediate in pharmaceutical development.
- Materials Science : Utilized in the production of high-performance materials and as a catalyst in various industrial chemical processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate | Contains benzothiazole | Known for antimicrobial properties |
| N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide | Similar dioxido structure | Exhibits anticancer activity |
| 1,2-Benzisothiazole derivatives | Various substitutions possible | Broad spectrum biological activity |
Case Studies
Research into the interaction of this compound with biological macromolecules is ongoing. Techniques such as molecular docking and spectroscopic methods are being employed to elucidate these interactions further.
Q & A
Q. What synthetic methodologies are recommended for preparing dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate?
The synthesis of this compound likely involves esterification and amidation steps. A general approach includes:
- Step 1: Reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives (precursors) with propanamide intermediates under reflux conditions using glacial acetic acid as a catalyst (similar to methods in ).
- Step 2: Esterification of the resulting carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄).
- Purification: Column chromatography or recrystallization from ethanol is recommended for isolating the final product.
Critical parameters include reaction time (4–6 hours) and solvent choice (absolute ethanol for reflux) to avoid side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of ester (-COOCH₃), amide (-CONH-), and benzoisothiazolone (C-SO₂-C) groups.
- X-ray Crystallography: Resolve the 3D structure to verify stereochemistry and bond angles, as demonstrated for related benzoisothiazolone derivatives ().
- HPLC-MS: Ensure purity (>95%) and molecular weight consistency (theoretical vs. observed) .
Q. What are the primary biological activities associated with the benzoisothiazolone core in this compound?
The 1,2-benzisothiazol-3(2H)-one moiety is linked to antibacterial and antifungal activity due to its ability to inhibit microbial enzymes (e.g., β-lactamases) or disrupt cell membranes. For example:
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
- Mechanistic Studies: Use fluorescence-based assays to monitor interactions with bacterial thioredoxin reductase (a common target for benzoisothiazolones) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Variable Substituents: Synthesize derivatives with modifications to:
- The benzoisothiazolone ring (e.g., halogenation at position 5 or 6 to enhance lipophilicity).
- The propanamide linker (e.g., alkyl chain elongation or branching).
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like fungal CYP51 or bacterial DNA gyrase.
- Biological Testing: Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., fungal ergosterol synthesis) .
Q. What experimental strategies are recommended to resolve contradictions in biological data (e.g., variable potency across studies)?
- Standardized Protocols: Ensure consistent microbial strains (e.g., ATCC references) and growth conditions (e.g., pH, temperature).
- Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may influence activity.
- Dose-Response Curves: Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) to confirm reproducibility .
Q. How can the environmental fate and degradation pathways of this compound be studied?
- Hydrolysis Studies: Incubate the compound at varying pH (3–10) and temperatures (25–50°C) to assess stability. Monitor degradation via UV-Vis spectroscopy.
- Photolysis: Expose to UV light (λ = 254 nm) and analyze breakdown products using GC-MS.
- Ecotoxicology: Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) of degradation intermediates .
Q. What advanced techniques are suitable for studying its interaction with human serum albumin (HSA)?
- Fluorescence Quenching: Measure HSA fluorescence emission (λ = 340 nm) upon titration with the compound to calculate binding constants (Kₐ).
- Circular Dichroism (CD): Monitor conformational changes in HSA’s α-helical content.
- Molecular Dynamics Simulations: Model binding modes using software like GROMACS to identify key residues (e.g., Trp-214) involved in interactions .
Methodological Notes
- Data Interpretation: Always cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
